3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid
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Overview
Description
Monotropein is a principal natural compound found in iridoid glycosides, primarily extracted from the roots of Morinda officinalis, Pyrola calliantha, and Pyrola decorata . It is known for its potent pharmacological activities, including anti-osteoporosis, anti-inflammation, anti-oxidation, anti-nociception, and hepatic or renal protection . Monotropein is a critical marker compound in traditional Chinese medicine, particularly for improving kidney Yang deficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monotropein can be synthesized through various chemical reactions involving the glycosylation of iridoid precursors. The synthetic route typically involves the use of glucose as a glycosyl donor and an iridoid aglycone as the acceptor. The reaction is catalyzed by glycosyltransferases under mild conditions to yield monotropein .
Industrial Production Methods: Industrial production of monotropein involves the extraction of the compound from plant sources such as Morinda officinalis. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate monotropein .
Chemical Reactions Analysis
Types of Reactions: Monotropein undergoes various chemical reactions, including:
Oxidation: Monotropein can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of monotropein can yield alcohol derivatives.
Substitution: Monotropein can undergo substitution reactions where the glycosidic moiety is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
- Oxidation of monotropein can produce iridoid aldehydes or acids.
- Reduction yields iridoid alcohols.
- Substitution reactions result in various iridoid derivatives with modified glycosidic moieties .
Scientific Research Applications
Monotropein has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other iridoid glycosides and derivatives.
Biology: Studied for its role in plant metabolism and secondary metabolite biosynthesis.
Medicine: Investigated for its therapeutic potential in treating osteoporosis, inflammation, oxidative stress, and pain.
Industry: Utilized in the development of herbal supplements and traditional medicines.
Mechanism of Action
Monotropein is compared with other iridoid glycosides such as deacetylasperulosidic acid, astragalin, and spiraeoside . While these compounds share similar pharmacological activities, monotropein is unique in its potent anti-osteoporosis and anti-inflammatory effects. Additionally, monotropein’s ability to modulate multiple signaling pathways sets it apart from other iridoid glycosides .
Comparison with Similar Compounds
- Deacetylasperulosidic acid
- Astragalin (kaempferol 3-O-glucoside)
- Spiraeoside
Monotropein’s diverse bioactivities and unique mechanisms of action make it a valuable compound for further research and therapeutic applications.
Properties
CAS No. |
114967-87-2 |
---|---|
Molecular Formula |
C24H34O5S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
3-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H34O5S/c1-22-9-5-16(25)13-15(22)3-4-17-18(22)6-10-23(2)19(17)7-11-24(23,29)20(26)14-30-12-8-21(27)28/h13,17-19,29H,3-12,14H2,1-2H3,(H,27,28)/t17?,18?,19?,22-,23-,24-/m0/s1 |
InChI Key |
UAFRGXAWRASUEZ-UMYBXSPQSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCC(=O)O)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CSCCC(=O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCC(=O)O)O)C |
Synonyms |
3-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl]sulfanylpropanoic acid |
Origin of Product |
United States |
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